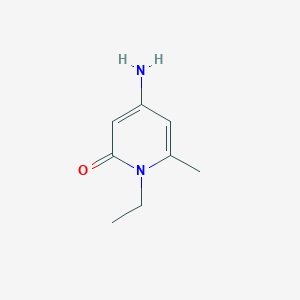

4-Amino-1-ethyl-6-methylpyridin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

4-amino-1-ethyl-6-methylpyridin-2-one |

InChI |

InChI=1S/C8H12N2O/c1-3-10-6(2)4-7(9)5-8(10)11/h4-5H,3,9H2,1-2H3 |

InChI Key |

JYTCFVRSOPTBME-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC(=CC1=O)N)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Diversification of 4 Amino 1 Ethyl 6 Methylpyridin 2 1h One Derivatives

Foundational Synthetic Routes to Pyridinone Scaffolds

The construction of the pyridinone ring is a cornerstone of synthetic organic chemistry, with numerous methods developed over the years. These strategies often rely on the formation of the heterocyclic ring from acyclic precursors through various bond-forming reactions.

Condensation reactions are among the most traditional and reliable methods for constructing pyridinone and pyridine (B92270) rings. researchgate.netbaranlab.org These reactions typically involve the joining of two or more simple molecules to form the core structure, often with the elimination of a small molecule like water or an alcohol. acsgcipr.org

Several classical named reactions are employed for this purpose:

Guareschi-Thorpe Reaction: This method synthesizes 2-hydroxypyridines (the tautomeric form of 2-pyridinones) through the condensation of cyanoacetamides with 1,3-dicarbonyl compounds. nih.govrsc.org It is a versatile approach for producing highly functionalized pyridinone rings.

Condensation of 1,5-Dicarbonyls: A straightforward approach involves the reaction of 1,5-dicarbonyl compounds with ammonia or its derivatives, such as hydroxylamine. baranlab.org The initial condensation is often followed by an oxidation step to yield the aromatic pyridine ring, although using hydroxylamine can circumvent this requirement. baranlab.org

Self-Condensation of β-Keto Amides: Polysubstituted 2-pyridinones can be synthesized through the self-condensation and cyclization of β-keto amides under mild conditions, offering a route with high atom economy and readily available starting materials. researchgate.net

These methods are valued for their reliability and the ability to introduce a variety of substituents onto the pyridinone scaffold from simple, acyclic starting materials. researchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the structural elements of all reactants, have become powerful tools for synthesizing complex molecules like pyridinones. nih.gov MCRs are favored for their operational simplicity, efficiency, and atom economy. acsgcipr.orgnih.gov

Key MCRs for pyridinone synthesis include:

Hantzsch Pyridine Synthesis: This is one of the earliest and most well-known MCRs, typically involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. acsgcipr.orgtaylorfrancis.com While the classic Hantzsch synthesis yields dihydropyridines that require subsequent oxidation, variations exist that lead directly to the aromatic pyridine or pyridinone ring. acsgcipr.org

Guareschi-Thorpe Reaction as an MCR: This reaction can be performed as a three-component reaction between a β-diester, ethyl cyanoacetate, and ammonium acetate, exemplifying a [3+2+1] synthetic strategy to access the pyridinone core. rsc.org

The table below summarizes prominent multicomponent reactions used in the synthesis of pyridinone scaffolds.

Table 1: Prominent Multicomponent Reactions for Pyridinone Synthesis

| Reaction Name | Typical Components | Ring Disconnection | Key Advantages |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, 2x β-Dicarbonyl, Ammonia | [2+2+1+1] or [3+2+1] | Well-established, versatile for symmetrical and non-symmetrical products. taylorfrancis.com |

These MCR approaches are particularly valuable in drug discovery for rapidly generating libraries of structurally diverse compounds. nih.gov

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. The formation of the pyridinone ring can proceed through various intermediates depending on the starting materials and reaction conditions.

A notable pathway involves the use of Blaise reaction intermediates. The Blaise reaction itself generates β-enamino esters from the zinc-mediated reaction of nitriles with α-haloesters. organic-chemistry.org A tandem one-pot conversion of nitriles with ethyl bromoacetate can lead to 2-pyridinone derivatives through such an intermediate. nih.gov

The proposed mechanism proceeds as follows:

Formation of the Blaise Intermediate: An organozinc compound, formed from an α-haloester and zinc, adds to a nitrile to create the initial Blaise intermediate. organic-chemistry.org

Michael Addition and Isomerization: This intermediate can undergo a Michael addition reaction, followed by isomerization, to form an α-vinylated zinc bromide complex. nih.gov

Rearrangement and Cyclization: A subsequent rearrangement and an intramolecular ring-closing reaction yield the final 2-pyridinone structure. nih.gov

This mechanistic pathway highlights an efficient and operationally convenient method for constructing the pyridinone scaffold, demonstrating the utility of organometallic intermediates in heterocyclic synthesis.

Strategies for Functional Group Introduction and Regioselectivity

Once the core pyridinone scaffold is assembled, further diversification is achieved by introducing or modifying functional groups at specific positions on the ring. Control of regioselectivity is a critical challenge in the functionalization of the pyridinone ring. nih.gov

For the target compound, 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one, the introduction and modification of substituents at the N1 and C4 positions are key synthetic steps.

Introduction of the 4-Amino Group: The 4-amino group is often introduced by the reduction of a 4-nitro group. For instance, the synthesis of a related compound, 4-amino-5-methyl-pyridin-2(1H)-one, involves the hydrogenation of a 2-chloro-5-methyl-4-nitro-pyridine-1-oxide precursor to form the corresponding 4-pyridinamine. google.com This amino group can then be carried through subsequent reactions to form the final pyridinone.

N1-Alkylation: The pyridinone ring possesses an N-H bond that can be readily alkylated. The introduction of the 1-ethyl group is typically achieved through a standard N-alkylation reaction. This involves treating the N-H pyridinone with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a suitable base (e.g., sodium hydride, potassium carbonate) to deprotonate the nitrogen and facilitate the nucleophilic substitution.

The pyridinone ring exhibits distinct electronic properties that guide its functionalization. The C3 and C5 positions are relatively electron-rich, making them susceptible to electrophilic attack, while the C4 and C6 positions are more electron-deficient and are targets for nucleophilic or radical attack. nih.govsemanticscholar.org Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have enabled highly regioselective derivatization.

The C6 position, in particular, has been a focus for selective functionalization:

Directed C-H Activation: A common strategy involves installing a directing group on the pyridone nitrogen, which then guides a metal catalyst to a specific C-H bond. For example, an N-(2-pyridyl) directing group can facilitate copper- or rhodium-catalyzed reactions to achieve selective C6-arylation, C6-alkenylation, or C6-alkylation. nih.govnih.gov This directing group is often removable, providing access to the N-H pyridinone. nih.gov

Catalytic Systems: Different metal catalysts exhibit unique selectivity. Nickel/aluminum cooperative catalysis has been used for C6-selective alkenylation with internal alkynes. nih.gov Rhodium(III) catalysis is effective for C6-alkylation with alpha-diazo compounds and for cross-coupling with thiophenes. nih.govresearchgate.net

The table below summarizes various regioselective C-H functionalization reactions on the 2-pyridinone ring.

Table 2: Examples of Regioselective C-H Functionalization of 2-Pyridones

| Position | Reaction Type | Catalyst/Reagents | Directing Group |

|---|---|---|---|

| C6 | Alkenylation | Ni(cod)₂/P(i-Pr)₃, AlMe₃ | None |

| C6 | Heteroarylation | Cu(OAc)₂, O₂ | N-(2-pyridyl) |

| C6 | Thiolation | Cu(OAc)₂, Disulfides | N-(2-pyridyl) |

| C6 | Alkylation | [CpRhCl₂]₂, Diazo compounds | N-(2-pyridyl) |

These advanced methodologies provide powerful tools for the late-stage functionalization of pyridinone derivatives, allowing for the synthesis of complex analogues of this compound with high precision and efficiency. researchgate.net

Optimization of Reaction Conditions for Synthetic Efficiency and Purity

Multi-component Synthesis of the Pyridin-2(1H)-one Core

A common and efficient method for the synthesis of the foundational 3-cyano-4,6-dimethyl-2-pyridone, a key precursor, is the one-pot three-component reaction of acetylacetone, malononitrile, and ammonium acetate. The efficiency of this reaction is highly dependent on the reaction conditions, including the choice of solvent, temperature, and reaction time. Microwave-assisted synthesis has been shown to be particularly effective in improving yields and reducing reaction times compared to conventional heating methods.

For instance, in the synthesis of a structurally related 4,6-diaryl-3-cyano-2(1H)-pyridone, optimization studies revealed that microwave irradiation at 100 °C for 30 minutes in ethanol, with an excess of ammonium acetate, resulted in a high yield of 90%. nih.gov In contrast, conventional refluxing in ethanol for 5 hours yielded only 29% of the product. nih.gov This highlights the significant impact of the heating method on the reaction's efficiency.

Table 1: Optimization of Microwave-Assisted Synthesis of a 3-Cyano-2(1H)-pyridone Derivative nih.gov

| Entry | Temperature (°C) | Time (min) | Yield (%) |

| 1 | 100 | 30 | 90 |

| 2 | 120 | 20 | 85 |

| 3 | 150 | 10 | 78 |

| 4 | 150 | 5 | 70 |

| 5 | 100 | 15 | 82 |

| 6 | Reflux (Ethanol) | 300 | 29 |

Reaction conditions: 4-chlorobenzaldehyde, acetophenone, ethyl cyanoacetate, and excess ammonium acetate in ethanol under microwave irradiation.

N-Alkylation of the Pyridin-2(1H)-one Ring

The introduction of the ethyl group at the N1 position of the pyridinone ring is a crucial step in the synthesis of the target molecule. The N-alkylation of pyridin-2(1H)-ones can be influenced by several factors, including the choice of base, solvent, and alkylating agent. Studies on the alkylation of 4,6-dimethyl-2-oxo-nicotinonitrile, a closely related compound, have demonstrated that the reaction conditions can be tuned to favor either N-alkylation or O-alkylation.

For the selective N-alkylation, the choice of a suitable base and solvent system is paramount to prevent the competing O-alkylation. The reaction of N-substituted cyanoacetamides with acetylacetone in the presence of a base like potassium hydroxide in ethanol is a common route to N-alkylated 3-cyano-2-pyridones. mdpi.com

Table 2: Synthesis of N-Aryl-3-cyano-4,6-dimethyl-2-pyridone Derivatives mdpi.com

| R Group (on N-aryl) | Reaction Time (h) | Yield (%) |

| H | 4 | 79 |

| 4-CH3 | 4 | 75 |

| 4-OCH3 | 4 | 68 |

| 4-Cl | 4 | 61 |

Reaction conditions: Corresponding N-aryl-2-cyanoacetamide and acetylacetone refluxed in ethanol with KOH.

Following the formation of the N-ethylated 3-cyano-pyridinone intermediate, the final step involves the conversion of the 3-cyano group to a 4-amino group. This transformation can be achieved through various reductive or hydrolytic methods, with subsequent rearrangement, although specific optimization data for this step on the target substrate requires further investigation. The purity of the final this compound is highly dependent on the efficiency and selectivity of each of these preceding steps. Careful control of reaction parameters is therefore essential for obtaining the desired product in high quality for subsequent chemo-diversification studies.

Mechanistic Organic Transformations and Reactivity Profiles of 4 Amino 1 Ethyl 6 Methylpyridin 2 1h One Analogs

Principles of Electrophilic and Nucleophilic Reactions on the Pyridinone Ring

The pyridinone ring exhibits a nuanced reactivity towards electrophiles and nucleophiles, which is significantly modulated by the substituents present. nih.gov The pyridine (B92270) nucleus is generally considered electron-deficient and thus is deactivated towards electrophilic aromatic substitution compared to benzene. youtube.com However, the presence of the amino group at the C-4 position in 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one dramatically alters this characteristic. The amino group is a strong activating group, donating electron density to the ring through resonance, thereby making the ring more susceptible to electrophilic attack.

Electrophilic substitution reactions on aminopyridine derivatives, such as halogenation, nitration, and sulfonation, are expected to occur at positions ortho and para to the amino group. masterorganicchemistry.com In the case of this compound, the C-3 and C-5 positions are activated by the C-4 amino group. The directing influence of the substituents on the electrophilic substitution is summarized in the table below.

| Position | Activating/Deactivating Group | Expected Reactivity toward Electrophiles |

| C-3 | Ortho to Amino (activating), Meta to Carbonyl (deactivating) | Activated |

| C-5 | Ortho to Amino (activating), Meta to Carbonyl (deactivating) | Activated |

Conversely, the pyridinone ring is inherently susceptible to nucleophilic attack, particularly at the electron-deficient C-2 and C-6 positions, due to the electron-withdrawing effect of the ring nitrogen and the carbonyl group. nih.govlibretexts.org Nucleophilic aromatic substitution (SNAr) reactions can occur if a suitable leaving group is present at these positions. For instance, a halogenated precursor could readily undergo substitution by various nucleophiles. nih.gov The presence of the amino group at C-4 can further influence the regioselectivity of nucleophilic attack by modulating the electron density around the ring.

Hard nucleophiles, such as organometallic reagents and amide ions, tend to attack the C-2 position of the pyridine ring, leading to addition or substitution products. libretexts.org Weaker nucleophiles may require activation of the ring, for example, through the formation of a pyridinium (B92312) salt, to react. libretexts.org

Oxidative and Reductive Manipulations of the Pyridinone Framework

The pyridinone framework can undergo a variety of oxidative and reductive transformations, offering pathways to a diverse range of functionalized molecules.

Reductive Manipulations:

Catalytic hydrogenation is a common method for the reduction of the pyridine ring to the corresponding piperidine (B6355638) derivative. researchgate.netwuxibiology.comwikipedia.org The choice of catalyst and reaction conditions can influence the selectivity of the reduction. For instance, platinum oxide (PtO₂) is a mild reducing catalyst that can be used for the hydrogenation of substituted pyridines under acidic conditions. researchgate.netwuxibiology.comwikipedia.org Rhodium catalysts, such as Rh₂O₃, have also been employed for the reduction of pyridines under mild conditions. acs.org

It is important to note that the substituents on the pyridinone ring can affect the ease of hydrogenation. Electron-donating groups, such as the amino group, may decrease the rate of reduction, while electron-withdrawing groups can facilitate it. The steric hindrance from the methyl and ethyl groups might also play a role in the catalytic process. In some cases, the reduction can be interrupted to yield partially hydrogenated intermediates, such as δ-lactams. wayne.edu

Oxidative Manipulations:

The oxidation of the pyridinone framework can lead to a variety of products, depending on the oxidizing agent and reaction conditions. Oxidative amination processes have been developed for the synthesis of pyridones from other cyclic precursors. nih.gov The amino group in this compound is susceptible to oxidation. Aerobic oxidative dehydrogenation of primary amines to nitriles has been reported, often catalyzed by copper complexes. nih.gov However, the specific outcome for the title compound would depend on the reaction conditions and the relative reactivity of the amino group versus the pyridinone ring.

Oxidative functionalization can also occur at the ring carbons. For example, oxidative C-H activation can lead to the introduction of new functional groups. chemicalbook.com The electron-rich nature of the aminopyridinone ring would likely direct such functionalization to the positions activated by the amino group.

Intramolecular Cyclizations and Rearrangement Processes

The strategic placement of functional groups on the this compound scaffold can enable a variety of intramolecular cyclization and rearrangement reactions, leading to the formation of fused heterocyclic systems.

Intramolecular Cyclizations:

If a suitable side chain is introduced at the C-3 or C-5 position, or on the amino group, intramolecular cyclization can occur. For example, the intramolecular cyclization of amides of β-enamino ketones is a known method for the synthesis of pyridin-2(1H)-ones. researchgate.netchemicalbook.com By analogy, if a side chain containing an electrophilic center is attached to the C-3 or C-5 position, it could react with the amino group at C-4 or the ring nitrogen to form a new ring.

The synthesis of fused heterocycles from appropriately substituted pyridinones is a well-established strategy. For instance, the annulation of a new ring onto the pyridinone core can be achieved through palladium-catalyzed reactions. acs.org The specific nature of the cyclization would be dictated by the length and reactivity of the tethered side chain.

Rearrangement Processes:

Photochemical rearrangements of 2-pyridones are known to occur, sometimes leading to the formation of cyclobutane-containing structures through internal photoaddition. wuxibiology.com Thermal rearrangements, such as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, have been observed in related heterocyclic systems and could potentially be triggered in suitably substituted 4-aminopyridin-2-one analogs. nih.gov

Influence of Tautomerism on Reactivity and Reaction Selectivity

Tautomerism plays a crucial role in the chemistry of pyridinones, significantly influencing their reactivity and the selectivity of their reactions. youtube.comacs.org this compound can exist in several tautomeric forms, primarily involving keto-enol and amino-imino equilibria.

Keto-Enol Tautomerism:

The pyridinone ring can exhibit tautomerism between the 2-pyridone (keto) form and the 2-hydroxypyridine (B17775) (enol) form. The position of this equilibrium is highly dependent on the solvent. researchgate.netwuxibiology.comwikipedia.orgwayne.edu In polar solvents, the 2-pyridone form is generally favored, while non-polar solvents can favor the 2-hydroxypyridine tautomer. researchgate.netwikipedia.org

The reactivity of each tautomer is distinct. The 2-hydroxypyridine form possesses an aromatic pyridine ring and a phenolic hydroxyl group. This form would be more susceptible to electrophilic attack on the ring, directed by the hydroxyl and amino groups. The hydroxyl group itself can also act as a nucleophile or undergo reactions typical of phenols.

The 2-pyridone form, on the other hand, contains an α,β-unsaturated lactam system. This tautomer is more prone to reactions at the carbonyl group and conjugate addition at the C-3 and C-5 positions.

Amino-Imino Tautomerism:

In addition to keto-enol tautomerism, the 4-amino group can exist in equilibrium with its 4-imino tautomer. The amino form is generally the more stable tautomer for most aminoheteroaromatic compounds. researchgate.net However, the position of this equilibrium can be influenced by substituents and the surrounding environment.

The amino tautomer behaves as a typical aromatic amine, with the nitrogen lone pair participating in the aromatic system and directing electrophilic substitution. The imino tautomer, in contrast, has a more localized C=N double bond and an N-H group, which can exhibit different reactivity, for instance, in cycloaddition reactions or as a nucleophile through the exocyclic nitrogen.

Advanced Spectroscopic Characterization and Computational Chemistry Investigations of 4 Amino 1 Ethyl 6 Methylpyridin 2 1h One

Experimental Spectroscopic Techniques for Structural Elucidation

A multi-faceted approach utilizing various spectroscopic methods is required to unambiguously determine the structure of 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one. Each technique provides a unique piece of the structural puzzle, from atomic connectivity and functional group identification to precise molecular mass and solid-state arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, integration, and splitting patterns of ¹H (proton) and ¹³C (carbon-13) spectra, the exact connectivity of atoms and the number of protons in each environment can be established.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The ethyl group attached to the nitrogen would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a pattern highly indicative of an ethyl group. chemguide.co.uk The methyl group at the 6-position of the pyridinone ring would appear as a singlet. The two protons on the pyridine (B92270) ring, being in different environments, would likely appear as distinct singlets or doublets depending on coupling. The protons of the amino group (-NH₂) often appear as a broad singlet. rsc.org

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbon (C=O) of the pyridinone ring is expected to appear significantly downfield (typically >160 ppm). Signals for the other ring carbons, the ethyl carbons, and the methyl carbon would also be observed at characteristic chemical shifts. Data from related aminopyridine structures helps in assigning these chemical shifts. rsc.orgnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This is an interactive data table. Users can sort and filter the data.

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Splitting Pattern | Integration |

|---|---|---|---|---|

| N-CH₂-CH₃ | ~4.0 | ~40-45 | Quartet | 2H |

| N-CH₂-CH₃ | ~1.3 | ~14-16 | Triplet | 3H |

| Ring-CH₃ | ~2.2 | ~18-22 | Singlet | 3H |

| Ring-H (C3) | ~5.8-6.0 | ~95-100 | Singlet/Doublet | 1H |

| Ring-H (C5) | ~6.5-6.7 | ~110-115 | Singlet/Doublet | 1H |

| NH₂ | Broad (~4.5-5.5) | N/A | Broad Singlet | 2H |

| C=O (C2) | N/A | ~165-170 | N/A | N/A |

| C-NH₂ (C4) | N/A | ~150-155 | N/A | N/A |

| C-CH₃ (C6) | N/A | ~145-150 | N/A | N/A |

Note: Predicted values are based on typical ranges for similar functional groups and structures.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to confirm the connectivity between protons and carbons, solidifying the structural assignment. libretexts.org

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing the vibrations of its chemical bonds.

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands. The N-H stretching vibrations of the primary amine group (-NH₂) typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. researchgate.net The C-H stretching of the methyl and ethyl groups will be observed around 2850-3000 cm⁻¹. A strong, prominent absorption band corresponding to the C=O (carbonyl) stretch of the pyridinone ring is expected in the range of 1640-1680 cm⁻¹. The N-H bending vibration (scissoring) of the amino group usually appears around 1600-1650 cm⁻¹, potentially overlapping with C=C ring stretching vibrations. researchgate.net

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, aromatic C=C and C-N stretching vibrations are often more prominent than in FT-IR. The symmetric vibrations of the molecule are particularly Raman-active, aiding in a complete vibrational analysis. Comparing experimental spectra with those of similar structures like 4-aminopyridine (B3432731) provides a basis for precise band assignments. researchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

For this compound (molecular formula C₈H₁₂N₂O), high-resolution mass spectrometry (HRMS) would confirm the molecular weight with high precision (calculated molecular weight: 152.0950 g/mol ). The mass spectrum would show a molecular ion peak [M]⁺ at m/z 152.

Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. Common fragmentation pathways for related structures often involve the loss of small, stable molecules or radicals. For the target compound, likely fragmentations could include:

Loss of an ethyl radical (•CH₂CH₃) from the nitrogen atom.

Loss of a methyl radical (•CH₃) from the ring.

Cleavage of the carbonyl group as carbon monoxide (CO).

Alpha-cleavage adjacent to the amine or carbonyl group.

Analyzing these fragmentation patterns helps to piece together the molecular structure, confirming the presence and location of the ethyl, methyl, and amino substituents on the pyridinone core.

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. chemguide.co.uk This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. youtube.com

An X-ray crystallographic study of this compound would yield precise data on bond lengths, bond angles, and torsion angles. It would reveal the planarity of the pyridinone ring and the conformation of the ethyl and amino substituents. Furthermore, this technique elucidates the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. The amino group and the carbonyl oxygen are likely to be involved in hydrogen bonding networks, which significantly influence the physical properties of the compound in its solid form.

Quantum Chemical Calculations and Theoretical Modeling

Computational chemistry provides a powerful complement to experimental data, offering insights into molecular properties that can be difficult or impossible to measure directly.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. kirsoplabs.co.uk By applying DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the geometry of this compound can be optimized to find its lowest energy conformation. uobasrah.edu.iq

The results of a DFT calculation include:

Optimized Molecular Geometry: Theoretical bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the computational model.

Vibrational Frequencies: Calculated vibrational frequencies can be correlated with experimental FT-IR and Raman spectra, aiding in the assignment of complex spectral bands.

Electronic Properties: DFT allows for the visualization and analysis of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a key parameter related to the molecule's chemical reactivity and electronic transitions.

NMR Chemical Shifts: Theoretical NMR chemical shifts can be calculated and compared with experimental values to confirm spectral assignments.

Table 2: Key Parameters from a Hypothetical DFT Calculation This is an interactive data table. Users can sort and filter the data.

| Parameter | Description | Predicted Outcome |

|---|---|---|

| Optimized Geometry | Lowest energy 3D structure | Pyridinone ring is largely planar. |

| HOMO-LUMO Gap | Energy difference between frontier orbitals | Indicates electronic excitability and reactivity. |

| Dipole Moment | Measure of molecular polarity | Non-zero value expected due to polar C=O and N-H bonds. |

| Electrostatic Potential Map | Visualizes charge distribution | Negative potential around O and N atoms; positive potential around amino H atoms. |

By combining these advanced spectroscopic and computational methods, a complete and detailed structural and electronic profile of this compound can be achieved, providing a solid foundation for any future investigations into its chemical properties and potential applications.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.netbldpharm.com The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital devoid of electrons and can act as an electron acceptor. materialsciencejournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. bldpharm.com

Quantum chemical calculations, typically performed using Density Functional Theory (DFT) with a basis set like B3LYP/6-311G(d,p), are employed to determine the energies of these orbitals. researchgate.netquantinuum.com From the HOMO and LUMO energies (E_HOMO and E_LUMO), several global chemical reactivity descriptors can be calculated to quantify the molecule's behavior:

Ionization Potential (I): The energy required to remove an electron. I ≈ -E_HOMO

Electron Affinity (A): The energy released when an electron is added. A ≈ -E_LUMO

Electronegativity (χ): The ability of a molecule to attract electrons. χ = (I + A) / 2

Chemical Hardness (η): The resistance to change in electron distribution. η = (I - A) / 2

Global Softness (S): The reciprocal of hardness. S = 1 / (2η)

Global Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons. ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). researchgate.net

These descriptors provide a quantitative basis for predicting how this compound would interact with other reagents. A high HOMO energy suggests it is a good electron donor, while a low LUMO energy indicates it is a good electron acceptor. The electrophilicity index helps to classify the molecule as a strong or marginal electrophile. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies and Chemical Reactivity Descriptors for this compound (Note: The following values are illustrative examples based on typical ranges for similar organic molecules and are not derived from actual calculations for the specified compound.)

| Parameter | Symbol | Formula | Value (eV) |

| Highest Occupied Molecular Orbital Energy | E_HOMO | - | -6.25 |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | - | -1.15 |

| HOMO-LUMO Energy Gap | ΔE | E_LUMO - E_HOMO | 5.10 |

| Ionization Potential | I | -E_HOMO | 6.25 |

| Electron Affinity | A | -E_LUMO | 1.15 |

| Electronegativity | χ | (I+A)/2 | 3.70 |

| Chemical Hardness | η | (I-A)/2 | 2.55 |

| Global Softness | S | 1/(2η) | 0.196 |

| Global Electrophilicity Index | ω | χ²/(2η) | 2.68 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow represent regions of intermediate or near-zero potential. researchgate.netresearchgate.net

For this compound, an MEP analysis would likely reveal a significant negative potential (red) around the oxygen atom of the carbonyl group and potentially near the nitrogen of the amino group, identifying these as primary sites for interaction with electrophiles or for hydrogen bonding. researchgate.net Conversely, the hydrogen atoms of the amino group and the ethyl/methyl groups would exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction. researchgate.net This analysis provides crucial insights into intermolecular interactions and the molecule's reactivity patterns.

Computational Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation and the assignment of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. Calculations are often performed on a geometry optimized in a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM) to better replicate experimental conditions. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS). Comparing predicted shifts with experimental data can confirm peak assignments and provide confidence in the determined molecular structure.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound (Note: These are hypothetical values for demonstration purposes, as specific computational results for this compound were not found.)

| ¹³C NMR | Atom | Predicted Shift (ppm) | Experimental Shift (ppm) |

| C2 (C=O) | 165.2 | (Not Available) | |

| C4 (C-NH2) | 150.8 | (Not Available) | |

| C6 (C-CH3) | 145.1 | (Not Available) | |

| C5 | 105.7 | (Not Available) | |

| C3 | 98.4 | (Not Available) | |

| N-CH2 | 40.3 | (Not Available) | |

| C-CH3 | 18.9 | (Not Available) | |

| N-CH2-CH3 | 14.5 | (Not Available) | |

| Vibrational Freq. | Assignment | Scaled Freq. (cm⁻¹) | Experimental Freq. (cm⁻¹) |

| N-H Stretch | 3410, 3325 | (Not Available) | |

| C-H Stretch (Aliphatic) | 2980, 2945 | (Not Available) | |

| C=O Stretch | 1665 | (Not Available) | |

| C=C Stretch | 1610, 1550 | (Not Available) |

Molecular Dynamics Simulations for Solution-Phase Conformational Landscapes and Interactions

While DFT calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior and conformational flexibility over time, particularly in a solvent environment. An MD simulation models the molecule and surrounding solvent molecules (e.g., water) as a system of interacting particles. By solving Newton's equations of motion for this system, a trajectory is generated that describes how the positions and velocities of all atoms evolve over time.

For this compound, an MD simulation would reveal:

Conformational Landscapes: Identification of the most stable and frequently accessed conformations of the molecule in solution, including the orientation of the ethyl group and any puckering of the pyridinone ring.

Solvent Interactions: Detailed analysis of the hydrogen bonding network between the molecule's amino and carbonyl groups and the surrounding water molecules. This includes calculating the average number of hydrogen bonds and their lifetimes.

Dynamical Properties: Information on the flexibility of different parts of the molecule, such as the rotation of the methyl and ethyl substituents.

These simulations provide a realistic picture of the molecule's behavior in a biological or chemical environment, which is crucial for understanding its function and interactions.

Molecular Mechanisms of Biological Interaction and Structure Activity Relationships of 4 Amino 1 Ethyl 6 Methylpyridin 2 1h One Analogs in Vitro

Enzymatic Target Interactions and Inhibition Modalities

Allosteric Inhibition Mechanisms (e.g., HIV-1 Reverse Transcriptase)

Analogs of 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one are part of the broader class of pyridinone derivatives that have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Unlike nucleoside reverse-transcriptase inhibitors (NRTIs), which compete with natural deoxynucleotide triphosphates at the enzyme's catalytic site, NNRTIs employ an allosteric inhibition mechanism. wikipedia.org They bind to a distinct, hydrophobic pocket on the HIV-1 reverse transcriptase (RT) enzyme, located away from the polymerase active site. wikipedia.orgyoutube.com

This binding event induces a conformational change in the enzyme, distorting the active site and inhibiting the protein domain movements necessary for DNA synthesis. wikipedia.org This allosteric mode of action effectively blocks the conversion of the viral RNA genome into DNA, a critical step in the HIV replication cycle. iapac.orgnih.gov The pyridinone scaffold is a key feature in the development of NNRTIs, with various derivatives showing high potency against both wild-type and drug-resistant strains of HIV-1. nih.govnih.gov The flexibility of these inhibitors allows them to adapt to mutations within the binding pocket, a crucial characteristic for overcoming drug resistance. nih.gov

Hinge-Region Binding and Kinase Inhibition (e.g., Protein Kinases, p38α MAPK, ALK5)

The 2-aminopyridine moiety, a core component of the subject compound's scaffold, is a common feature in a multitude of kinase inhibitors. acs.org These inhibitors typically function by competing with ATP for binding in a deep cleft between the N- and C-terminal lobes of the kinase domain. nih.govnih.gov A critical interaction for this competitive inhibition is the formation of hydrogen bonds with the kinase hinge region, which connects the two lobes. nih.govresearchgate.net

The 4-amino group and the pyridine (B92270) ring nitrogen of analogs can act as hydrogen bond donors and acceptors, respectively, forming key interactions with backbone residues of the hinge region, such as Met109 in p38α MAPK. nih.gov This anchoring interaction is fundamental to the inhibitory activity.

p38α Mitogen-Activated Protein Kinase (MAPK): This kinase is a key regulator of pro-inflammatory signaling. nih.gov Pyridinyl-based inhibitors have been developed to target p38α, with the pyridine core interacting with the hinge region. nih.gov

Activin Receptor-Like Kinase 5 (ALK5): Also known as TGF-β type I receptor, ALK5 is another kinase target for which pyridinone- and aminopyridine-based inhibitors have been developed. google.comrcsb.orgnih.gov The 2-aminopyridine portion of these inhibitors has been shown to interact with the hinge region of the ALK2 kinase domain, a related receptor, by forming hydrogen bonds with the backbone carbonyl of H284 and the gatekeeper residue T283. acs.org Similar interactions are expected for ALK5.

The selectivity of these inhibitors for different kinases is often governed by the substituents on the core scaffold, which interact with other regions of the ATP-binding pocket. acs.org

Ligand-Protein Binding Energetics and Specificity (e.g., Nitric Oxide Synthase)

Analogs based on the 2-aminopyridine scaffold have been extensively studied as inhibitors of nitric oxide synthase (NOS) isoforms (nNOS, eNOS, and iNOS). nih.govnih.gov These enzymes catalyze the production of nitric oxide (NO) from L-arginine. mdpi.com The specificity of these inhibitors for the different NOS isoforms is a critical aspect of their therapeutic potential, as non-selective inhibition can lead to undesirable side effects.

The binding of aminopyridine inhibitors to the NOS active site is driven by a combination of hydrogen bonding and hydrophobic interactions. The aminopyridine core typically binds in the active-site heme pocket. nih.gov In many cases, the 2-amino group forms a crucial bidentate hydrogen bond with a glutamate residue (Glu377 in iNOS) in the active site. ugr.es This interaction anchors the inhibitor to the protein.

The binding affinity and selectivity are highly dependent on the substituents on the aminopyridine ring. For instance, different substitutions can cause the pyridine ring to adopt distinct orientations within the active site, allowing the substituents to interact with non-conserved residues in specificity pockets, thereby conferring isoform selectivity. nih.govnih.gov

| Compound | Target Isoform | Binding Affinity (Ki or IC50) | Selectivity |

|---|---|---|---|

| Compound 7 (2-aminopyridine scaffold with pyridine linker) | Human nNOS | 13 nM (Ki) | 1831-fold over eNOS |

| Compound 7 (2-aminopyridine scaffold with pyridine linker) | Rat nNOS | 16 nM (Ki) | |

| Compound 12 (shortened amino sidechain) | Human nNOS | 126-fold over eNOS | 126-fold over eNOS |

| 4,6-Disubstituted 2-aminopyridine | Human iNOS | 28 nM (IC50) | Enhanced specificity for iNOS |

This table presents data on the binding affinities and selectivities of various 2-aminopyridine-based inhibitors against different Nitric Oxide Synthase (NOS) isoforms. Data is sourced from references nih.govnih.gov.

Elucidating Structure-Activity Relationships through Substituent Variation

Impact of N1-Alkyl and C6-Alkyl Substituents on Receptor Affinity and Selectivity

The nature of the alkyl substituents at the N1 and C6 positions of the this compound scaffold plays a pivotal role in determining the compound's affinity and selectivity for its biological targets.

N1-Alkyl Substituents: In the context of kinase inhibitors, modifications at the N1 position can influence interactions within the ATP-binding pocket. For imidazo[4,5-c]pyridin-2-one based DNA-PK inhibitors, systematic exploration of N1 substituents showed that groups like cyclopentyl were well-tolerated and formed part of the basis for potent inhibition. acs.org

C6-Alkyl Substituents: The C6 position often projects towards the solvent-exposed region or deeper into specific sub-pockets of the binding site. For NOS inhibitors, 4,6-disubstitution on the 2-aminopyridine ring was found to enhance both potency and specificity for the inducible isoform (iNOS). nih.gov In a series of 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles, the introduction of a methyl group at the amino substituent at C6 significantly increased affinity for σ1/2 receptors. mdpi.com This highlights that even small alkyl groups at this position can have a substantial impact on binding affinity by optimizing hydrophobic interactions or inducing a more favorable binding conformation.

Role of the 4-Amino Group in Specific Protein Interactions

The 4-amino group is a critical functional group that often acts as a key hydrogen bond donor, anchoring the ligand to its protein target. nih.gov This interaction is fundamental to the affinity and specificity of many inhibitors.

In kinase inhibition, the amino group on a pyridine or related heterocyclic scaffold frequently forms one or more hydrogen bonds with the backbone of the hinge region, mimicking the interaction of the adenine base of ATP. nih.govresearchgate.net This hydrogen bonding is a primary determinant of binding for many ATP-competitive inhibitors. For example, in pyrido[3,4-d]pyrimidine inhibitors of the Mps1 kinase, the pyrimidine ring (analogous to the pyridinone ring) forms a crucial hydrogen bond with Gly605 in the hinge region. mdpi.com

Conformational Dynamics and Bioisosteric Replacements in Molecular Recognition

The three-dimensional shape (conformation) of a molecule is critical for its interaction with biological targets. For this compound, the flexibility of the N-ethyl group and the potential for rotation around the bond connecting it to the pyridinone ring would be key determinants of its conformational landscape. The planarity of the pyridinone ring itself, influenced by the amino and methyl substituents, would also play a crucial role in how the molecule presents itself for molecular recognition by a target protein.

Bioisosteric replacement is a strategy used in drug design to substitute one part of a molecule with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, metabolic stability, or other properties. For analogs of this compound, several bioisosteric replacements could be envisioned to probe the structure-activity relationships (SAR).

Table 1: Potential Bioisosteric Replacements for this compound Analogs

| Original Group | Potential Bioisostere | Rationale for Replacement |

| N-Ethyl | N-Propyl, N-Cyclopropyl | To explore the impact of alkyl chain length and rigidity on binding affinity. |

| 4-Amino | 4-Hydroxyl, 4-Fluoro | To investigate the role of hydrogen bonding and electronic effects at this position. |

| 6-Methyl | 6-Trifluoromethyl | To assess the influence of steric bulk and electron-withdrawing properties. |

| Carbonyl Oxygen | Thione (C=S) | To modify the hydrogen bonding capacity and electronic character of the pyridinone ring. |

This table is illustrative and not based on experimental data for the specified compound.

Understanding the conformational dynamics through computational modeling and biophysical techniques, combined with the synthesis and evaluation of bioisosteric analogs, would be essential to elucidate the key structural features required for molecular recognition.

Mechanistic Enzymology and Pathway Interruption Studies In Vitro

Mechanistic enzymology studies would aim to identify if this compound acts as an inhibitor of a specific enzyme and to characterize the nature of this inhibition (e.g., competitive, non-competitive, uncompetitive). Such studies typically involve in vitro assays with the purified target enzyme and the compound of interest.

Pathway interruption studies would then investigate the downstream cellular consequences of this enzymatic inhibition. For instance, if the compound inhibits a key enzyme in a signaling pathway, researchers would measure the levels of downstream signaling molecules to confirm that the pathway has been interrupted.

Without published research identifying a specific biological target for this compound, any discussion of its mechanistic enzymology or its effect on cellular pathways remains speculative. Research in this area would first require the identification of a biological activity, followed by target identification and subsequent detailed in vitro characterization.

Diversified Academic Applications of 4 Amino 1 Ethyl 6 Methylpyridin 2 1h One Scaffolds

Coordination Chemistry and Ligand Design for Metal Chelation (e.g., Hydroxypyridinones)

The pyridinone ring system, a core component of the subject compound, is renowned for its exceptional metal chelating properties, particularly in the form of hydroxypyridinones (HPs). These compounds are recognized as excellent tools for engineering a diverse range of metal chelating agents with a high affinity for hard metal ions. mdpi.com The deprotonated hydroxyl group and the adjacent ketone functionality on the pyridinone ring create a bidentate O,O-donor set that forms stable five-membered chelate rings with metal ions. nih.gov

Hydroxypyridinones are easily synthesized and can be readily functionalized, allowing for the fine-tuning of their pharmacokinetic properties and the enhancement of the thermodynamic stability of their metal complexes. mdpi.comresearchgate.net This has led to the development of polydentate ligands, such as tetradentate (bis-HPs), hexadentate (tris-HPs), and octadentate (tetra-HPs), which exhibit increased metal chelation capacity. mdpi.com These multidentate chelators are particularly effective at sequestering environmentally and biologically significant metal ions like iron(III) and aluminum(III). researchgate.netnih.gov

The stability of the metal complexes formed by hydroxypyridinone-based ligands is a key factor in their utility. For instance, hexadentate tris(3,4-hydroxypyridinone) ligands (THPs) can saturate the coordination sphere of octahedral metal ions, forming highly stable complexes with Fe(III) even at very low concentrations. nih.gov The affinity of these ligands for trivalent metal ions has also led to their exploration as bifunctional chelators for radiometals like gallium-68 (B1239309) (⁶⁸Ga³⁺) in positron emission tomography (PET) imaging. nih.govnih.gov

Below is a table summarizing the metal chelation properties of representative hydroxypyridinone ligands.

| Ligand Type | Denticity | Target Metal Ions | Key Features |

| Deferiprone (a 3,4-HP) | Bidentate | Fe³⁺ | Clinically used for iron overload disease. nih.gov |

| Bis-3,4-HPs | Tetradentate | Fe³⁺, Al³⁺ | Stronger chelating capacity for Fe³⁺ and Al³⁺ compared to some divalent metal ions. mdpi.com |

| Tris-3,4-HPs (THPs) | Hexadentate | Fe³⁺, Ga³⁺ | High affinity for Fe³⁺ and ability to form stable complexes with ⁶⁸Ga³⁺ for PET imaging. nih.govnih.gov |

Development of Fluorescent Probes and Chemical Sensors

The inherent properties of the pyridinone scaffold also lend themselves to the development of fluorescent probes and chemical sensors. The functionalization of fluorescent molecules with hydroxypyridinone chelating units has emerged as a promising strategy for the detection and quantification of metal ions. researchgate.net

A notable example involves the integration of 3-hydroxy-4-pyridinone (3,4-HP) chelating units with rhodamine-based fluorophores. This approach leverages the specific and selective binding of the 3,4-HP moiety to target metal ions, such as Al³⁺ and Fe³⁺. researchgate.net The binding event can induce a change in the fluorescence properties of the rhodamine scaffold, enabling the sensitive and selective detection of the target analyte. This methodology provides a valuable tool for monitoring metal ion concentrations in various biological and environmental systems.

Advanced Materials Science Applications (e.g., Azo Dyes, Disperse Dyes)

In the realm of materials science, pyridinone derivatives serve as important intermediates in the synthesis of dyes. The core structure can be incorporated into larger chromophoric systems, such as azo dyes and disperse dyes. Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). ontosight.aiontosight.ai The pyridine-2,6-dione backbone, a related structure, has been utilized in the synthesis of azo dye molecules. nih.gov

Disperse dyes are non-ionic colorants with low water solubility, primarily used for dyeing hydrophobic fibers like polyester. chemicalbook.com Various pyridone derivatives are employed as intermediates in the production of these dyes. For instance, 3-Cyano-1-Ethyl-6-Hydroxy-4-Methyl-2-Pyridone is a known intermediate for disperse dyes. amoghchemicals.in The chemical properties of these pyridinone-based intermediates contribute to the stability, colorfastness, and brightness of the final dye products. amoghchemicals.in The versatility of the pyridinone ring allows for the synthesis of a wide spectrum of colors for textile applications.

Design of Bioisosteric Motifs in Fragment-Based Approaches

The pyridone and pyridinone scaffolds are valuable motifs in the field of medicinal chemistry, particularly within the framework of fragment-based drug discovery (FBDD). FBDD is a powerful strategy for identifying lead compounds by screening libraries of small, low-complexity molecules (fragments) that can bind to a biological target. nih.govfrontiersin.org

A notable example of the application of a pyridone-related scaffold in FBDD is the discovery of potent inhibitors for the Bromodomain and Extra-Terminal Domain (BET) family of proteins, which are considered therapeutic targets in oncology. A fragment screening campaign identified a phenylpyridazinone fragment with weak binding affinity to the bromodomains of BRD4. acs.org Through structure-based design and synthetic elaboration, this initial hit was optimized into highly potent pyridone and macrocyclic pyridone inhibitors with nanomolar efficacy in both biochemical and cell-based assays. acs.org

The design of such inhibitors often involves linking identified fragments with appropriate linkers and functional groups to enhance binding affinity and selectivity. springernature.com The pyridone core serves as a versatile scaffold that can be readily modified to explore the structure-activity relationship (SAR) and optimize the pharmacokinetic properties of the resulting drug candidates. frontiersin.orgacs.org This approach highlights the utility of the pyridinone motif as a bioisosteric replacement for other chemical groups in the design of novel therapeutics.

Future Research Directions and Uncharted Avenues for 4 Amino 1 Ethyl 6 Methylpyridin 2 1h One

Innovative Synthetic Methodologies for Enhanced Molecular Complexity and Diversity

The synthesis of substituted 2-pyridone rings is a subject of continuous interest due to the biological relevance of this moiety. researchgate.neteurekaselect.com While classical methods often rely on the cyclization of acyclic precursors, future efforts concerning 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one should focus on more advanced and efficient synthetic strategies that allow for rapid analogue synthesis and the generation of diverse chemical libraries.

Key areas for exploration include:

Transition Metal-Catalyzed Reactions: Modern synthetic chemistry has seen the rise of transition metal catalysis for constructing heterocyclic scaffolds. iipseries.org Methodologies such as C-H activation and cross-coupling reactions, which have been successfully applied to other pyridinone systems, could be adapted. iipseries.org This would enable the direct functionalization of the pyridinone core of this compound, allowing for the introduction of a wide range of substituents at various positions without requiring multi-step protecting group strategies.

Multi-Component Cascade Reactions: One-pot strategies that combine multiple reaction steps into a single, efficient sequence are highly desirable. An efficient one-pot strategy for synthesizing multisubstituted pyridones has been developed using a three-component cascade reaction under solvent-free conditions. rsc.org Applying such a paradigm to the synthesis of derivatives of this compound could dramatically streamline the production of analogues, facilitating more rapid structure-activity relationship (SAR) studies.

Photoredox Catalysis: Light-mediated reactions offer mild and often unique pathways for molecular construction. Investigating photoredox-catalyzed reactions for the synthesis or functionalization of the target compound could provide access to novel chemical space that is inaccessible through traditional thermal methods.

Table 1: Comparison of Synthetic Approaches for Substituted Pyridinone Scaffolds

| Methodology | Description | Potential Advantages for Derivatizing this compound |

|---|---|---|

| Classical Condensation | Involves the cyclization of acyclic precursors, often requiring harsh conditions. | Well-established, but limited in scope and efficiency for creating diversity. |

| Transition Metal-Catalyzed C-H Activation | Direct functionalization of C-H bonds on the pyridinone ring using catalysts (e.g., Rhodium, Palladium). iipseries.org | High atom economy, allows for late-stage functionalization, rapid access to diverse analogues. |

| Multi-Component Reactions | Combining three or more starting materials in a single reaction vessel to form a complex product. rsc.org | High efficiency, reduces waste, quickly builds molecular complexity. |

| Photoredox Catalysis | Uses light to initiate chemical transformations, often under very mild conditions. | Access to unique reactivity, high functional group tolerance, potential for novel transformations. |

Discovery of Novel Mechanistic Paradigms in Biological Systems and Pathways

Pyridinone-based compounds are known to exhibit a vast spectrum of biological activities, including antiproliferative, antimicrobial, and antiviral properties. tandfonline.comnih.gov This versatility stems from the scaffold's ability to act as both a hydrogen bond donor and acceptor, allowing it to interact with a wide range of biological targets. nih.gov For this compound, future research must move beyond simple screening to elucidate its precise mechanisms of action.

Uncharted avenues for mechanistic discovery include:

Target Identification and Validation: A critical step is to identify the specific cellular targets of this compound. Techniques such as chemical proteomics, thermal shift assays, and affinity chromatography-mass spectrometry can be employed to pull down binding partners from cell lysates. Given that pyridinones are known to target protein kinases, histone deacetylases (HDAC), and other enzymes, these protein families would be logical starting points for investigation. tandfonline.comnih.gov

Signaling Pathway Analysis: Once a target is identified, subsequent research should focus on how the compound modulates its activity and affects downstream signaling pathways. tandfonline.com For instance, if the compound inhibits a specific kinase, studies using phosphoproteomics could reveal the broader consequences on cellular signaling networks. This approach provides a holistic view of the compound's biological impact.

Exploring Non-Covalent and Covalent Interactions: The unique electronic properties of the pyridinone ring, combined with the reactivity of the amino group on this compound, suggest the potential for both reversible and irreversible interactions with target proteins. Future studies should aim to characterize the binding mode through co-crystallization with target proteins or by using computational docking studies to predict potential covalent interactions.

Predictive Modeling and Machine Learning Integration in Pyridinone Design and Discovery

The sheer number of possible chemical derivatives of this compound makes exhaustive empirical screening impractical. astrazeneca.com Artificial intelligence (AI) and machine learning (ML) have emerged as powerful tools to navigate this vast chemical space, accelerate the drug discovery process, and reduce costs. nih.govnih.gov

Future integration of these computational methods can include:

Generative Models for Novel Scaffolds: ML models, including generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be trained on existing libraries of active pyridinone compounds. These models can then generate novel molecular structures, including derivatives of this compound, that are predicted to have high biological activity.

Predictive Affinity and Property Modeling: Techniques such as Free Energy Perturbation (FEP+) and quantitative structure-activity relationship (QSAR) models can be used to predict the binding affinity of newly designed analogues to a specific biological target. acs.org Machine learning algorithms, particularly graph neural networks, are adept at predicting molecular properties directly from a compound's structure, enabling the prioritization of candidates for synthesis. astrazeneca.com This allows researchers to focus resources on the most promising molecules.

Transfer Learning for Data-Scarce Environments: A significant challenge in early-stage discovery is the limited availability of high-quality data. Transfer learning, an ML strategy where a model is trained on a large, data-rich task and then fine-tuned for a related but data-poor task, is highly applicable. astrazeneca.com A model could be pre-trained on a large dataset of diverse compounds and then specifically adapted to predict the properties of this compound derivatives, even with a small initial dataset.

Overcoming Challenges and Exploring Opportunities in Pyridinone-Based Scaffold Exploration

While the pyridinone scaffold is considered a "privileged structure," its development is not without challenges. tandfonline.comnih.gov Overcoming these hurdles will unlock new opportunities for this compound.

Challenges:

Synthetic Scalability: While innovative synthetic methods can generate diversity, scaling up the synthesis of a lead candidate for further studies can be difficult. Future research must consider the development of robust and scalable synthetic routes early in the discovery process. iipseries.org

Regioselectivity: The pyridinone ring has multiple potential sites for reaction. Achieving selective functionalization at a single desired position without resorting to complex and lengthy protection-deprotection schemes remains a significant synthetic challenge. iipseries.org

Physicochemical Properties: The planarity and hydrogen-bonding capabilities of the pyridinone core can sometimes lead to poor solubility or other undesirable drug-like properties.

Opportunities:

Fragment-Based Drug Design: The core structure of this compound is an ideal starting point for fragment-based drug design. The core can be used as an anchor to bind to a target, while the substituent positions (amino, ethyl, methyl) provide vectors for growing the fragment to improve potency and selectivity. nih.gov

Bioisosteric Replacement: The pyridinone moiety can serve as a bioisostere for other chemical groups in known drugs to improve properties. Research could explore replacing less favorable structures in existing bioactive molecules with the this compound scaffold.

Targeting Undruggable Proteins: The unique geometry and electronic profile of substituted pyridinones may enable them to bind to challenging targets, such as protein-protein interfaces or allosteric sites, that have been considered "undruggable" by traditional small molecules.

By systematically addressing these challenges and capitalizing on the inherent opportunities of this versatile scaffold, future research can unlock the full therapeutic potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-1-ethyl-6-methylpyridin-2(1H)-one, and how can reaction conditions be optimized for yield?

- Methodology : A two-step approach is commonly used: (i) Cyclocondensation of ethyl acetoacetate derivatives with urea/thiourea under acidic conditions (e.g., HCl in DMF) to form the pyridinone core. (ii) Functionalization via alkylation or amination. For example, substituting the hydroxyl group at position 1 with ethylamine under nucleophilic conditions. Reaction optimization involves adjusting pH (6.5–7.5), temperature (80–100°C), and solvent polarity (DMF/EtOH mixtures) .

- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural identity using -NMR (δ 1.2–1.4 ppm for ethyl group, δ 2.3 ppm for methyl group) and IR (C=O stretch at ~1650 cm) .

Q. How can spectroscopic techniques resolve ambiguities in the structural elucidation of this compound?

- Methodology : Combine -NMR to distinguish between keto-enol tautomers (e.g., δ 165–170 ppm for C=O) and mass spectrometry (ESI-MS) to confirm molecular weight (expected [M+H] at m/z 167). X-ray crystallography (if crystalline) provides definitive bond-length data for the pyridinone ring and substituent positions .

Q. What are the primary biological assays used to evaluate its pharmacological activity?

- Methodology : Screen for antimicrobial activity via broth microdilution (MIC against S. aureus and E. coli) or enzyme inhibition assays (e.g., kinase inhibition using ADP-Glo™). Use IC values to quantify potency. Ensure solvent controls (DMSO <1% v/v) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., byproduct formation during alkylation) be minimized in multi-step synthesis?

- Methodology : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) to detect side products like N-ethylated isomers. Use selective protecting groups (e.g., Boc for amines) and low-temperature (–10°C) alkylation to suppress over-substitution. Kinetic studies (UV-Vis at 280 nm) can identify optimal reaction times .

Q. What strategies address contradictions in reported biological activity data across studies?

- Methodology : Replicate assays under standardized conditions (e.g., pH 7.4 PBS, 37°C) to control variables. Cross-validate results using orthogonal methods: e.g., compare MIC data with time-kill curves or SEM imaging of bacterial membrane damage. Meta-analysis of literature data (e.g., pIC ranges) identifies outliers due to assay sensitivity .

Q. How do computational methods (e.g., DFT, molecular docking) enhance understanding of its structure-activity relationships?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites. Dock the compound into protein targets (e.g., CYP450 isoforms) using AutoDock Vina to predict binding modes and affinity. Validate with mutagenesis studies .

Q. What experimental designs mitigate challenges in crystallizing this compound for X-ray analysis?

- Methodology : Screen crystallization solvents (e.g., DMSO/water, ethanol/ethyl acetate) using vapor diffusion. Add co-formers (e.g., succinic acid) to stabilize π-π stacking. Resolve twinning issues by adjusting cooling rates (0.5°C/hr) and seeding with microcrystals .

Key Recommendations

- Synthesis : Prioritize regioselective alkylation using phase-transfer catalysts (e.g., TBAB) to minimize byproducts .

- Characterization : Use hyphenated techniques (LC-MS/MS) for impurity profiling (e.g., EP guidelines for pharmaceutical intermediates) .

- Biological Testing : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate with in vivo models (e.g., murine infection) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.